Rapastinel
Rapastinel
Rapastinel has been used in trials studying the treatment of Depressive Disorder, Major and Obsessive-Compulsive Disorder (OCD).
Brand Name:
Vulcanchem
CAS No.:
117928-94-6
VCID:
VC0001955
InChI:
InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1
SMILES:
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O
Molecular Formula:
C18H31N5O6
Molecular Weight:
413.5 g/mol
Rapastinel
CAS No.: 117928-94-6
VCID: VC0001955
Molecular Formula: C18H31N5O6
Molecular Weight: 413.5 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

Description | Rapastinel has been used in trials studying the treatment of Depressive Disorder, Major and Obsessive-Compulsive Disorder (OCD). |
---|---|
CAS No. | 117928-94-6 |
Product Name | Rapastinel |
Molecular Formula | C18H31N5O6 |
Molecular Weight | 413.5 g/mol |
IUPAC Name | (2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1 |
Standard InChIKey | GIBQQARAXHVEGD-BSOLPCOYSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O |
SMILES | CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O |
Canonical SMILES | CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O |
Purity | 98% |
Sequence | TPPT |
Synonyms | Rapastinel; 117928-94-6; GLYX-13; GLYX 13; GLYX13; GLYX-13 peptide; rapastinel; TPPT-amide |
Reference | 1: Ragguett RM, Rong C, Kratiuk K, McIntyre RS. Rapastinel - an investigational NMDA-R modulator for major depressive disorder: evidence to date. Expert Opin Investig Drugs. 2019;28(2):113–119. doi:10.1080/13543784.2019.1559295 2: Rajagopal L, Burgdorf JS, Moskal JR, Meltzer HY. GLYX-13 (rapastinel) ameliorates subchronic phencyclidine- and ketamine-induced declarative memory deficits in mice. Behav Brain Res. 2016;299:105–110. doi:10.1016/j.bbr.2015.10.060 3: Moskal JR, Burgdorf JS, Stanton PK, et al. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant. Curr Neuropharmacol. 2017;15(1):47–56. doi:10.2174/1570159x14666160321122703 4: Donello JE, Banerjee P, Li YX, et al. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects. Int J Neuropsychopharmacol. 2019;22(3):247–259. doi:10.1093/ijnp/pyy101 5: Kato T, Duman RS. Rapastinel, a novel glutamatergic agent with ketamine-like antidepressant actions: Convergent mechanisms. Pharmacol Biochem Behav. 2020;188:172827. doi:10.1016/j.pbb.2019.172827 6: Yang B, Zhang JC, Han M, et al. Comparison of R-ketamine and rapastinel antidepressant effects in the social defeat stress model of depression. Psychopharmacology (Berl). 2016;233(19-20):3647–3657. doi:10.1007/s00213-016-4399-2 7: Linkovski O, Shen H, Zwerling J, et al. Effects of Rapastinel (Formerly GLYX-13) on Serum Brain-Derived Neurotrophic Factor in Obsessive-Compulsive Disorder. J Clin Psychiatry. 2018;79(1):17l11824. doi:10.4088/JCP.17l11824 8: Pereira VS, Joca SRL, Harvey BH, Elfving B, Wegener G. Esketamine and rapastinel, but not imipramine, have antidepressant-like effect in a treatment-resistant animal model of depression. Acta Neuropsychiatr. 2019;31(5):258–265. doi:10.1017/neu.2019.25 9: Burgdorf J, Zhang XL, Weiss C, et al. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus. Neuroscience. 2015;308:202–211. doi:10.1016/j.neuroscience.2015.09.004 10: Burgdorf J, Kroes RA, Zhang XL, et al. Rapastinel (GLYX-13) has therapeutic potential for the treatment of post-traumatic stress disorder: Characterization of a NMDA receptor-mediated metaplasticity process in the medial prefrontal cortex of rats. Behav Brain Res. 2015;294:177–185. doi:10.1016/j.bbr.2015.07.039 |
PubChem Compound | 14539800 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume